3-Methoxy-2-sulfanylbenzaldehyde
Description
3-Methoxy-2-sulfanylbenzaldehyde is a benzaldehyde derivative featuring a methoxy (-OCH₃) group at the 3-position and a sulfanyl (-SH) group at the 2-position of the aromatic ring. The sulfanyl group introduces nucleophilic and redox-active properties, while the methoxy group acts as an electron-donating substituent, modulating the electronic environment of the aromatic ring.
Properties
CAS No. |
88791-05-3 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-methoxy-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-10-7-4-2-3-6(5-9)8(7)11/h2-5,11H,1H3 |
InChI Key |
IBUXSYSRFSQMQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1S)C=O |
Canonical SMILES |
COC1=CC=CC(=C1S)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of 3-Methoxy-2-sulfanylbenzaldehyde and its analogs:
Reactivity and Electronic Effects
- Sulfanyl (-SH) vs. Thioether (-SCH₃): The free thiol group in this compound is more acidic (pKa ~10) than the methylsulfanyl group in 3-Chloro-2-(methylsulfanyl)benzaldehyde (pKa ~15), enabling distinct reactivity in metal coordination or redox reactions .
- Methoxy (-OCH₃) vs. Hydroxy (-OH): The methoxy group in the target compound is less polar than the hydroxy group in 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, reducing hydrogen-bonding capacity but enhancing lipophilicity .
- Steric Effects: The trimethylsilyl group in 3-Methoxy-2-(trimethylsilyl)benzaldehyde creates steric hindrance, limiting reactivity at the ortho position, whereas the allyl group in 2-Allyl-3-methoxybenzaldehyde facilitates conjugation-driven reactions .
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